molecular formula C26H27FN2O3 B248530 [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

Cat. No. B248530
M. Wt: 434.5 g/mol
InChI Key: JACNKBQUWGZYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling and potentially altered behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone are still being studied. However, it has been shown to have an effect on dopamine signaling, which is involved in a wide range of physiological processes, including motor control, reward processing, and mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone in lab experiments is its specificity for the dopamine transporter. This allows researchers to selectively manipulate dopamine signaling without affecting other neurotransmitter systems. However, one limitation is that its effects on behavior may be difficult to interpret, as dopamine signaling is involved in a complex interplay of neural circuits.

Future Directions

There are several future directions for research on [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. One area of interest is its potential use in studying the role of dopamine in addiction and substance abuse. Another direction is to investigate its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, there is potential for the development of new compounds based on the structure of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone that may have even greater specificity and efficacy for dopamine transport.

Synthesis Methods

The synthesis of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with 4-(3-benzyloxy-4-methoxy-benzyl)-piperazine-1-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which plays a key role in the regulation of dopamine levels in the brain. This makes it a valuable tool for studying the mechanisms of dopamine transport and the effects of dopamine on behavior.

properties

Product Name

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27FN2O3/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-28-13-15-29(16-14-28)26(30)22-8-10-23(27)11-9-22/h2-12,17H,13-16,18-19H2,1H3

InChI Key

JACNKBQUWGZYHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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